molecular formula C21H23ClN2O3 B2686560 N-(5-chloro-2-methoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide CAS No. 899992-59-7

N-(5-chloro-2-methoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide

Cat. No.: B2686560
CAS No.: 899992-59-7
M. Wt: 386.88
InChI Key: DLYXJHXNCFHMTI-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide is a synthetic organic compound It is characterized by the presence of a piperidine ring, a benzoyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the chlorination of 2-methoxybenzoic acid to form 5-chloro-2-methoxybenzoic acid.

    Amidation Reaction: The 5-chloro-2-methoxybenzoic acid is then reacted with 4-methylphenylamine to form the corresponding amide.

    Piperidine Ring Introduction:

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.

    Substitution: The chloro group in the benzoyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of 5-chloro-2-methoxybenzoic acid derivatives.

    Reduction: Formation of alcohol derivatives of the benzoyl group.

    Substitution: Formation of substituted benzoyl derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide: Lacks the methyl group on the phenyl ring.

    N-(5-chloro-2-methoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxylate: Contains a carboxylate group instead of a carboxamide group.

Uniqueness

N-(5-chloro-2-methoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide is unique due to the presence of both the chloro and methoxy groups on the benzoyl ring, as well as the methyl group on the phenyl ring. These structural features may confer specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

N-(5-chloro-2-methoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3/c1-15-6-9-17(10-7-15)24(21(26)23-12-4-3-5-13-23)20(25)18-14-16(22)8-11-19(18)27-2/h6-11,14H,3-5,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYXJHXNCFHMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)C2=C(C=CC(=C2)Cl)OC)C(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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